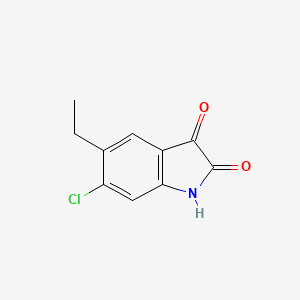![molecular formula C11H10N4OS B1461923 7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one CAS No. 1210610-70-0](/img/structure/B1461923.png)
7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Übersicht
Beschreibung
“7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one” is a member of the pyrazolo[1,5-a]pyrimidine (PP) derivatives . These are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones involves a simple procedure based on the reaction of hydroxylamine or methoxyamine with 2,3-substituted ethyl 7-dimethylaminovinyl pyrazolo[1,5-a]pyrimidin-6-carboxylates .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a mercaptoethyl group at the 7-position . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typically addition-elimination reactions . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group .Physical And Chemical Properties Analysis
The compound has a molecular formula of C11H10N4OS and a molecular weight of 246.29 g/mol. More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Anticancer Activity
This compound has been evaluated for its potential as an anticancer agent. It has shown promise in inhibiting the Tropomyosin receptor kinase A (TrKA), which is significant in the development of certain cancers . The compound’s ability to induce cell cycle arrest at the G2/M phase in HepG-2 cell lines suggests its utility in cancer treatment strategies .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with cancer-related enzymes. These studies help in predicting the orientation of the compound when bound to a target enzyme, which is crucial for designing inhibitors with high specificity and potency .
ADME Profiling
The compound has undergone ADME (Absorption, Distribution, Metabolism, and Excretion) studies to predict its pharmacokinetic properties. This includes its potential gastrointestinal absorption and blood-brain barrier permeability, which are important factors in drug development .
Enzymatic Assays
Enzymatic assays have been used to determine the compound’s inhibitory effects on TrKA. These assays provide quantitative measurements of the compound’s efficacy in inhibiting the enzymatic activity, which is a critical step in validating its potential as a therapeutic agent .
Apoptosis Induction
Research has indicated that this compound can induce apoptosis, which is the process of programmed cell death. This is a desirable effect in cancer treatment, as it can lead to the selective elimination of cancer cells .
Synthesis of Derivatives
The compound serves as a starting point for the synthesis of a variety of derivatives. These derivatives can have diverse biological activities and can be optimized for better therapeutic profiles. The synthesis process and the resulting derivatives are valuable for expanding the scope of research in medicinal chemistry .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
11-(2-sulfanylethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c16-11-8-7-12-10-1-3-13-15(10)9(8)2-4-14(11)5-6-17/h1-4,7,17H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTXHCMYDFEEMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=CC=N3)N=C2)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



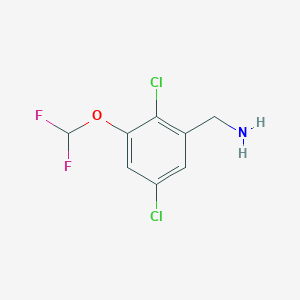

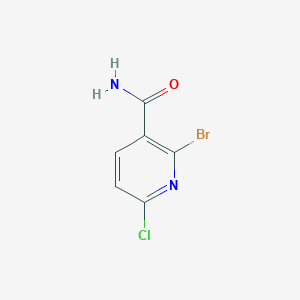
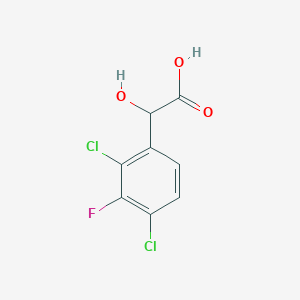


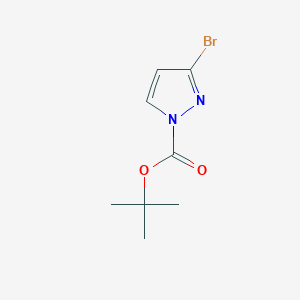
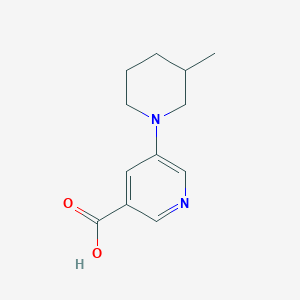
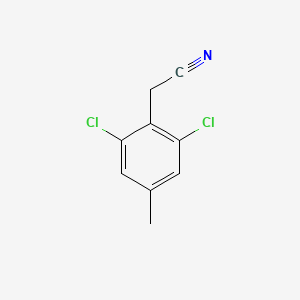
![Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1461854.png)
![[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride](/img/structure/B1461855.png)

![4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride](/img/structure/B1461859.png)
